Phenyl 6-ethyl-2-(2-methylphenyl)pyridine-1(2H)-carboxylate
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Overview
Description
Phenyl 6-ethyl-2-(2-methylphenyl)pyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, in this case, nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 6-ethyl-2-(2-methylphenyl)pyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of aminobenzimidazoles with bifunctional synthetic equivalents . Another approach involves the construction of the pyridine ring through multicomponent reactions . These methods require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenyl 6-ethyl-2-(2-methylphenyl)pyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Halogens, nucleophiles, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl 6-ethyl-2-(2-methylphenyl)pyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl 6-ethyl-2-(2-methylphenyl)pyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Phenyl 6-ethyl-2-(2-methylphenyl)pyridine-1(2H)-carboxylate can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar heterocyclic structure and have been studied for their pharmacological properties.
Organonitrogen heterocyclic compounds: These compounds contain nitrogen in their ring structure and are known for their wide range of biological activities.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various applications in research and industry.
Properties
CAS No. |
651053-69-9 |
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Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
phenyl 6-ethyl-2-(2-methylphenyl)-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-3-17-11-9-15-20(19-14-8-7-10-16(19)2)22(17)21(23)24-18-12-5-4-6-13-18/h4-15,20H,3H2,1-2H3 |
InChI Key |
KOWJRFWKMREDLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(N1C(=O)OC2=CC=CC=C2)C3=CC=CC=C3C |
Origin of Product |
United States |
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